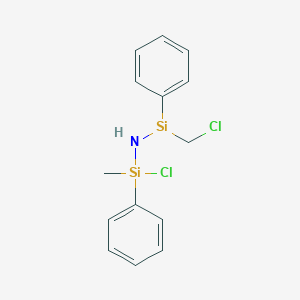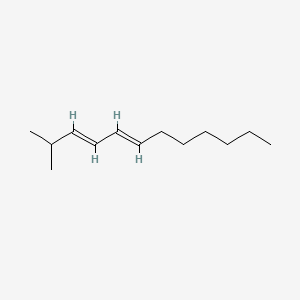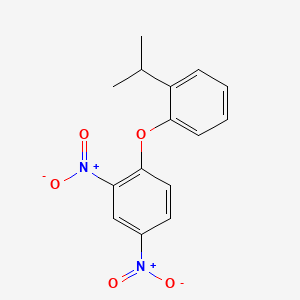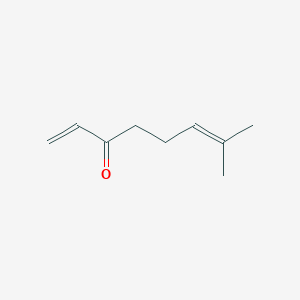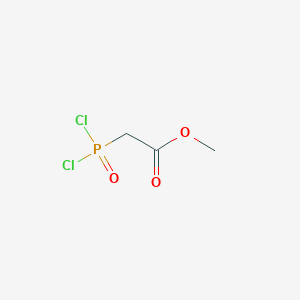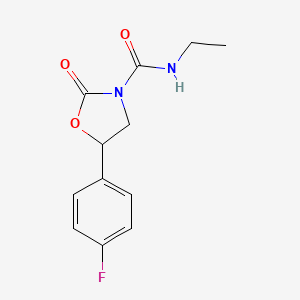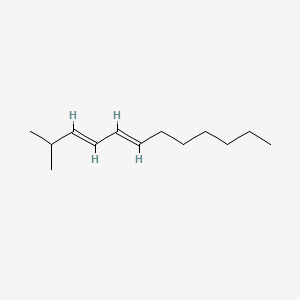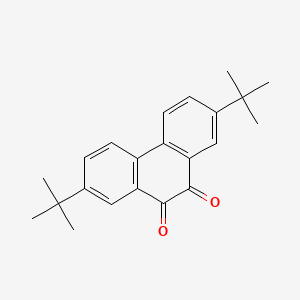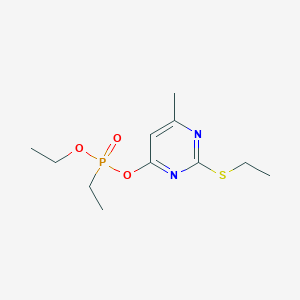
Ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate is an organophosphorus compound that features a pyrimidine ring substituted with an ethylsulfanyl group and an ethylphosphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate typically involves the reaction of 2-(ethylsulfanyl)-6-methylpyrimidine with ethylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phosphonate group can be reduced to a phosphine oxide using reducing agents like lithium aluminum hydride.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and diethyl ether.
Substitution: Thiols, amines, and bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Thiol or amine-substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases and kinases.
Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with cellular signaling pathways.
Industry: Utilized in the development of novel materials with unique properties, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylphosphonate moiety can mimic phosphate groups, allowing the compound to bind to the active sites of enzymes that utilize phosphate substrates. This binding can inhibit enzyme activity, leading to downstream effects on cellular processes. Additionally, the ethylsulfanyl group can undergo redox reactions, further modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate can be compared to other organophosphorus compounds, such as:
Ethyl 2-(methylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Ethyl 2-(ethylsulfanyl)-4-methylpyrimidin-6-yl ethylphosphonate: Similar structure but with the ethylsulfanyl group at a different position on the pyrimidine ring.
Ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl methylphosphonate: Similar structure but with a methylphosphonate group instead of an ethylphosphonate group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
25537-46-6 |
|---|---|
Formule moléculaire |
C11H19N2O3PS |
Poids moléculaire |
290.32 g/mol |
Nom IUPAC |
4-[ethoxy(ethyl)phosphoryl]oxy-2-ethylsulfanyl-6-methylpyrimidine |
InChI |
InChI=1S/C11H19N2O3PS/c1-5-15-17(14,6-2)16-10-8-9(4)12-11(13-10)18-7-3/h8H,5-7H2,1-4H3 |
Clé InChI |
VILCCVHHUUHGNG-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC)OC1=NC(=NC(=C1)C)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


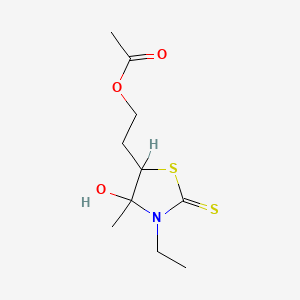
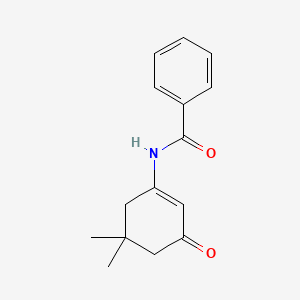
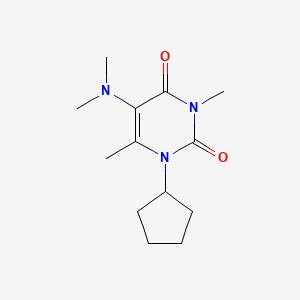
![[3,4-Bis(phenylmethoxy)phenyl] acetate](/img/structure/B14691526.png)

